molecular formula C11H18O4 B2685531 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid CAS No. 2090711-64-9

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid

Katalognummer: B2685531
CAS-Nummer: 2090711-64-9
Molekulargewicht: 214.261
InChI-Schlüssel: JXSFVFCLQZFQPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid (CAS: 2090711-64-9) is a spirocyclic compound featuring a 5.5-membered dioxaspiro ring system with an acetic acid substituent at position 2. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol and the IUPAC name 2-(2,9-dioxaspiro[5.5]undecan-3-yl)acetic acid .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,9-dioxaspiro[5.5]undecan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c12-10(13)7-9-1-2-11(8-15-9)3-5-14-6-4-11/h9H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSFVFCLQZFQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid group. One common method involves the reaction of a suitable diol with an acylating agent under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with a halogenated acetic acid derivative to introduce the acetic acid functionality .

Industrial Production Methods

Industrial production of 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Functional Comparisons

Compound Name Spiro Ring System Key Substituents Molecular Weight (g/mol) Polarity Applications Reference
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid 5.5 Acetic acid (position 3) 214.26 High Pharmaceutical intermediates
Compound 3 5.5 Methyl groups 170.25 Low Insect pheromones
2-{1,4-Dioxaspiro[4.4]nonan-6-yl}acetic acid 4.4 Acetic acid (position 6) 186.20 Moderate Synthetic building blocks
Fluorinated spiroketene derivative 5.5 Perfluoropyridinyl N/A Variable Drug discovery (fluoroaryl acids)
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid 5.5 Carboxylic acid (position 4) 214.26 High Isomer studies

Biologische Aktivität

2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula C11_{11}H18_{18}O4_4 and a molecular weight of 214.26 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its structural characteristics that may influence biological interactions.

Structural Characteristics

The compound features a dioxaspiro group linked to an acetic acid moiety, which contributes to its distinctive three-dimensional conformation. This unique structure may facilitate interactions with biological targets such as enzymes and receptors, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research into the biological activity of 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid has primarily focused on its potential as an inhibitor of various biological pathways. Preliminary studies suggest that its structural properties may allow it to modulate enzyme activity, particularly in cancer-related pathways.

The mechanism of action is hypothesized to involve interaction with specific molecular targets, potentially inhibiting or activating biological pathways. The spirocyclic structure may enable it to fit into binding sites on enzymes or receptors, influencing their activity.

In Vitro Studies

  • Enzyme Inhibition : Preliminary studies have indicated that compounds with similar structural motifs exhibit inhibitory effects on carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumor progression and metastasis .
    CompoundCA IX Inhibition (nM)CA II Inhibition (nM)
    16a51.699.6
    16b66.485.3
    16e70.190.2
  • Cell Viability Assays : The compound's effect on cancer cell lines such as HT-29 and MDA-MB-231 was assessed under hypoxic conditions, revealing a significant reduction in cell viability at concentrations up to 400 μM .
    Cell LineCompound Concentration (μM)% Viability Reduction
    HT-2940020%
    MDA-MB-23140025%
  • Migration Inhibition : Compounds structurally related to 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid have shown potential in inhibiting the migration of cancer cells, suggesting a role in metastasis prevention .

Case Studies

A case study involving the synthesis and evaluation of similar compounds demonstrated that modifications to the acetic acid moiety can significantly alter biological activity. For instance, saccharide-modified sulfonamides showed enhanced selectivity for CA IX compared to their unmodified counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are reported for preparing spirocyclic compounds structurally related to 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid?

Answer:
Spirocyclic frameworks like 1,5-dioxaspiro[5.5]undecane derivatives are synthesized via multi-step routes, including:

  • Ugi Reaction : Used to construct peptidomimetic spirocycles by coupling aldehydes (e.g., isovaleraldehyde) with amines and carboxylic acids, followed by cyclization .
  • Ring-Opening Functionalization : For example, hydrolysis of 2,9-dioxaspiro[5.5]undecan-3-ylmethanol derivatives (a structural analog) to yield carboxylic acid functionalities .
  • Purification : Column chromatography (e.g., 80–100% ethyl acetate in isohexane) is critical for isolating intermediates, as demonstrated in spiro-β-lactam syntheses .

Basic: How is structural elucidation of spirocyclic compounds validated experimentally?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (200–400 MHz) resolve spirojunction stereochemistry and substituent environments. For example, distinct signals for spirocyclic methylene protons are observed at δ 3.4–4.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C16_{16}H24_{24}O4_4 for a related spiroether) with accuracy <5 ppm .
  • HPLC : Monitors purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced: What challenges arise in stereochemical control during the synthesis of 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid derivatives?

Answer:
The spirocyclic core introduces steric constraints and axial chirality, leading to:

  • Racemization Risks : During acidic/basic conditions (e.g., hydrolysis of nitriles to acids), axial chirality may invert. Chiral HPLC or derivatization with enantiopure reagents (e.g., Mosher’s acid) is required to assess enantiopurity .
  • Diastereomer Separation : Column chromatography often fails to resolve diastereomers; preparative HPLC with chiral stationary phases (e.g., amylose-based) is preferred .

Advanced: How does the spirocyclic structure influence reactivity in ring-opening or functionalization reactions?

Answer:
The 2,9-dioxaspiro[5.5]undecane system exhibits unique reactivity:

  • Acid Sensitivity : The 1,3-dioxolane ring is prone to hydrolysis under acidic conditions, yielding diol intermediates. Controlled pH (e.g., buffered H2_2O/THF) is essential to retain the spiro framework .
  • Nucleophilic Attack : The electron-deficient spirocarbon (adjacent to two oxygen atoms) reacts selectively with nucleophiles (e.g., Grignard reagents) at the β-position, enabling functionalization .

Advanced: What biological interactions are reported for structurally analogous spirocyclic compounds?

Answer:
Spirocyclic dioxa systems are implicated in ion transport and signaling:

  • Calcium Ionophore Activity : Analog 5-(methylamino)-2-[[1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid (A23187) facilitates Ca2+^{2+} transport across membranes, used to study intracellular calcium dynamics .
  • Mechanistic Insight : A23187 binds divalent cations via its spirocyclic and benzoxazole moieties, forming lipid-soluble complexes that disrupt membrane potential .

Advanced: How can computational methods aid in predicting the physicochemical properties of 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid?

Answer:

  • LogP Prediction : Tools like MarvinSketch estimate logP ≈ 1.5–2.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration studies .
  • Conformational Analysis : Density Functional Theory (DFT) optimizations reveal that the spirocyclic core adopts a chair-chair conformation, minimizing steric strain .

Advanced: What contradictions exist in reported synthetic yields for spirocyclic intermediates?

Answer:
Discrepancies arise from:

  • Solvent Effects : Yields for Ugi reactions vary from 60–90% depending on solvent polarity (e.g., dichloromethane vs. methanol) .
  • Catalyst Load : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) show inconsistent yields (50–85%) due to spirocyclic steric hindrance .

Basic: What safety precautions are recommended when handling spirocyclic acetic acid derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders during purification .

Table 1: Key Analytical Data for Spirocyclic Derivatives

PropertyMethodExample ValueReference
Melting PointDifferential Scanning Calorimetry120–125°C
1H^1H-NMR (CDCl3_3)400 MHzδ 1.2–1.8 (m, 6H, CH2_2)
HPLC Retention TimeC18 Column, 80% MeOH12.3 min

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.